molecular formula C23H26ClNO5S2 B12808174 KT2-962 free acid CAS No. 129648-97-1

KT2-962 free acid

Cat. No.: B12808174
CAS No.: 129648-97-1
M. Wt: 496.0 g/mol
InChI Key: ONMQCKPUEFDWIX-UHFFFAOYSA-N
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Description

KT2-962 free acid (6-isopropyl-3-[4-(p-chlorobenzenesulfonylamino)-butyl]-azulene-1-sulfonic acid) is a non-prostaglandin thromboxane A₂ (TXA₂)/prostaglandin endoperoxide (PGH₂) receptor antagonist. It competitively inhibits TXA₂-mediated vascular smooth muscle contraction and platelet aggregation, demonstrating both in vitro and in vivo efficacy . Key characteristics include:

  • Molecular Formula: C₂₃H₂₅ClNNaO₅S₂ (sodium salt form; free acid form lacks the sodium counterion) .
  • Molecular Weight: 518.01 g/mol .
  • CAS Number: 129648-96-0 .
  • Mechanism: Selective inhibition of TXA₂/PGH₂ receptors without affecting other pathways (e.g., ADP, norepinephrine, or histamine receptors) .
  • Pharmacokinetics: Orally active in mice with a minimum effective dose of 0.3 mg/kg and sustained protection (>8 hours at 1.0 mg/kg) .

KT2-962 also exhibits renal protective effects, mitigating adriamycin-induced nephrotoxicity in rats by reducing biomarkers like serum creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG) activity .

Properties

CAS No.

129648-97-1

Molecular Formula

C23H26ClNO5S2

Molecular Weight

496.0 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonic acid

InChI

InChI=1S/C23H26ClNO5S2/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30)

InChI Key

ONMQCKPUEFDWIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)O)CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of KT2-962 free acid involves several steps, starting with the preparation of the azulene core. The azulene core is then functionalized with an isopropyl group at the 6-position and a butyl chain at the 3-position. The butyl chain is further modified with a p-chlorobenzenesulfonylamino group.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

KT2-962 free acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the sulfonylamino group.

    Substitution: The compound can undergo substitution reactions, particularly at the p-chlorobenzenesulfonylamino group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KT2-962 free acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of azulene derivatives.

    Biology: The compound is used to investigate the role of thromboxane A2 receptors in various biological processes.

    Medicine: this compound is explored for its potential therapeutic effects in treating asthma, migraine disorders, and reperfusion injury.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

KT2-962 free acid exerts its effects by antagonizing thromboxane A2 receptors. This action inhibits the binding of thromboxane A2, a potent vasoconstrictor and platelet aggregator, to its receptor. By blocking this interaction, this compound helps to reduce vasoconstriction and platelet aggregation, which can be beneficial in conditions like myocardial ischemia and reperfusion injury .

Comparison with Similar Compounds

Selectivity Profile

Property KT2-962 Free Acid Typical TXA₂ Antagonists
Inhibition Targets U46619 (TXA₂ analog), PGF2α, LTD4 Often broader (e.g., some inhibit ADP pathways)
Platelet Aggregation Blocks U46619, arachidonic acid, collagen-induced aggregation Some inhibit ADP-induced aggregation
Vascular Effects Inhibits contractions in multiple arteries (rat aorta, porcine coronary) Varies by compound; some lack vascular specificity

Pharmacokinetic Advantages

Parameter This compound Common Challenges in TXA₂ Antagonists
Oral Bioavailability Effective at 0.3 mg/kg in mice Many require higher doses or IV administration
Duration of Action >8 hours at 1.0 mg/kg Shorter half-lives necessitate frequent dosing

KT2-962’s long-lasting oral efficacy is notable compared to earlier antagonists that often lacked sustained activity .

Data Tables

Table 1: Functional Comparison of KT2-962 with TXA₂ Antagonists

Parameter This compound Reference Compound (e.g., AA-2414)
IC₅₀ for U46619 Inhibition Not explicitly reported Varies; some require µM-range concentrations
Platelet Aggregation Inhibits collagen/AA pathways Some inhibit ADP pathways
Oral Efficacy 0.3 mg/kg (mice) Limited data for oral efficacy

Table 2: Physicochemical Properties

Property This compound
Molecular Weight 518.01 g/mol
LogP (Predicted) High lipophilicity (azulene core)
Solubility Moderate (suitable for oral formulations)

Research Findings and Limitations

  • Strengths :
    • Demonstrated oral activity and prolonged efficacy.
    • Selective receptor antagonism reduces adverse effects.
    • Renal protection expands therapeutic applications .
  • Limitations: Limited comparative data against newer TXA₂ antagonists. No explicit IC₅₀ values for receptor binding in provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing KT2-962 free acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling protected intermediates followed by deprotection under controlled conditions. For example, a protocol might include:

  • Step 1 : Activation of carboxylic acid groups using reagents like HOBt/EDCI .
  • Step 2 : Purification via reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier .
  • Step 3 : Lyophilization to obtain the free acid form.
  • Validation : Confirm identity using 1H^1H-NMR and HRMS, and assess purity (>95%) via analytical HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • Structural Confirmation : 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon backbone, and FT-IR for functional groups .
  • Purity Assessment : Analytical HPLC (C18 column, gradient elution) with UV detection at λ=254 nm. Impurity peaks should be <5% .
  • Mass Accuracy : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks within 3 ppm error .

Q. What analytical techniques are most suitable for quantifying this compound in experimental samples?

  • Methodological Answer :

  • LC-MS/MS : Offers high sensitivity and specificity for quantification in biological matrices (e.g., plasma or tissue homogenates). Use isotopically labeled internal standards to correct for matrix effects .
  • UV-Vis Spectroscopy : Applicable for in vitro samples with a validated calibration curve (linear range: 0.1–100 µM, R2^2 >0.99) .
  • Quality Control : Include triplicate measurements and spike-recovery experiments (85–115% recovery acceptable) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables. Address these by:

  • Comparative Analysis : Replicate experiments in parallel using identical batches of this compound across models (e.g., cell lines vs. primary cultures) .
  • Assay Optimization : Standardize endpoints (e.g., IC50_{50} calculations) and control for confounding factors like serum protein binding .
  • Meta-Analysis : Systematically review published data to identify trends or methodological inconsistencies (e.g., dosing regimens, solvent effects) .

Q. What methodological considerations are critical when designing dose-response studies for this compound?

  • Methodological Answer :

  • Dose Range : Predefine based on pilot studies (e.g., 10-fold above/below estimated IC50_{50}) .
  • Temporal Dynamics : Include time-course analyses to distinguish acute vs. chronic effects .
  • Statistical Rigor : Use nonlinear regression models (e.g., four-parameter logistic curve) and report 95% confidence intervals .
  • Negative Controls : Account for solvent toxicity (e.g., DMSO ≤0.1%) and include vehicle-only groups .

Q. How can in vitro findings for this compound be validated in in vivo models to ensure translational relevance?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Biomarker Correlation : Align in vitro targets (e.g., enzyme inhibition) with in vivo biomarkers (e.g., plasma metabolite levels) .
  • Dose Translation : Apply allometric scaling (body surface area adjustment) from in vitro effective concentrations to in vivo doses .
  • Reprodubility Checks : Independent validation in ≥2 animal cohorts with blinded analysis .

Data Reproducibility and Reporting

Q. What steps ensure reproducibility of this compound experiments across laboratories?

  • Methodological Answer :

  • Detailed Documentation : Share synthetic protocols, HPLC gradients, and instrument parameters as supplementary data .
  • Batch Variability : Test multiple synthesis batches and report purity, solubility, and stability data .
  • Open Science Practices : Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo .

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